molecular formula C12H7NO2 B3007606 5H-chromeno[2,3-b]pyridin-5-one CAS No. 6537-46-8

5H-chromeno[2,3-b]pyridin-5-one

Cat. No.: B3007606
CAS No.: 6537-46-8
M. Wt: 197.193
InChI Key: KWFWIGXYOMVRSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5H-Chromeno[2,3-d]pyrimidin-5-one derivatives has been achieved via a microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde. This process was carried out under catalyst-free and solvent-free conditions, delivering the derivatives in good to excellent yields via an unexpected annulation pathway .


Molecular Structure Analysis

The molecular formula of 5H-chromeno[2,3-b]pyridin-5-one is C12H7NO2. The structure of this compound has been confirmed by means of 1H, 13C NMR and IR spectroscopy, mass spectrometry and elemental analysis .


Chemical Reactions Analysis

Significant reactions for the syntheses and applications of 5H-chromeno[2,3-b]pyridines include two-component reactions, three-component reactions, four-component reactions, and multi-step reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 197.19 g/mol. It has a topological polar surface area of 39.2 Ų and a complexity of 266. It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Industrial, Biological, and Medicinal Properties

5H-Chromeno[2,3-b]pyridines possess significant industrial, biological, and medicinal properties. A study by Ryzhkova et al. (2023) highlights their importance by detailing the synthesis of a specific chromeno[2,3-b]pyridine derivative, focusing on its structure and ADME (absorption, distribution, metabolism, and excretion) properties (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).

Synthesis and Applications Overview

Ramazani, Kiani, and Rezayati (2022) provide a comprehensive review of the synthesis methods and applications of 5H-chromeno[2,3-b]pyridines. They discuss various synthesis approaches, including multicomponent reactions (MCRs), and highlight the significance of these compounds in medicinal scaffolds (Ramazani, Kiani, & Rezayati, 2022).

One-Pot Synthesis Methodology

The importance of one-pot synthesis methods for chromeno[2,3-b]pyridines is emphasized by Ryzhkova and Elinson (2022). They describe a one-pot transformation resulting in a novel compound, highlighting its relevance in pharmaceutical and agrochemical industries (Ryzhkova & Elinson, 2022).

Structural and Spectroscopic Studies

Vereshchagin et al. (2017) conducted a study on the synthesis and structural characterization of chromeno[2,3-b]pyridine derivatives. They explored their binding potential with specific protein kinases, indicating their potential applications in biological systems (Vereshchagin et al., 2017).

Green Chemistry Techniques in Synthesis

The application of green chemistry techniques in the synthesis of chromeno[2,3-b]pyridines was demonstrated by Ryzhkova, Ryzhkov, Elinson, Maslov, and Fakhrutdinov (2022). They utilized a one-pot approach with component economy, highlighting the environmentally friendly nature of this synthesis process (Ryzhkova, Ryzhkov, Elinson, Maslov, & Fakhrutdinov, 2022).

Corrosion Inhibition Properties

The utility of chromeno[2,3-b]pyridine derivatives in corrosion inhibition was explored by Verma, Olasunkanmi, Obot, Ebenso, and Quraishi (2016). Their study showed the effectiveness of these compounds in inhibiting steel corrosion, indicating a significant industrial application (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

Applications in Material Chemistry

Kibou, Villemin, Lohier, Cheikh, Bar, and Choukchou-Braham (2016) reported on the synthesis of amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, discussing their applications in material chemistry and providing environmentally friendly synthesis pathways (Kibou et al., 2016).

Future Directions

The future directions for 5H-chromeno[2,3-b]pyridin-5-one research could involve further exploration of its synthetic applications, particularly in relation to its use as a pharmaceutical agent. Additionally, more research is needed to fully understand its mechanism of action .

Mechanism of Action

Target of Action

5H-chromeno[2,3-b]pyridin-5-one, also known as chromeno[2,3-b]pyridin-5-one, is a potential NPY1R ligand . NPY1R, or Neuropeptide Y receptor Y1, is a protein that in humans is encoded by the NPY1R gene. It is a G-protein coupled receptor that is widely expressed in the brain and peripheral tissues. The receptor is involved in a variety of physiological processes, including the regulation of food intake, energy balance, and circadian rhythm.

Mode of Action

This activation can then lead to the initiation of various intracellular signaling pathways, resulting in physiological responses .

Pharmacokinetics

The ammonium salts of many drugs have significantly improved the solubility and, accordingly, the bioavailability of medicinal substances in the human body . Therefore, the formation of ammonium salts of this compound could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its potential role as an NPY1R ligand. By interacting with the NPY1R receptor, the compound could influence various physiological processes regulated by this receptor, such as food intake, energy balance, and circadian rhythm .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the pH and temperature of the environment. Additionally, the presence of other substances in the environment, such as proteins or lipids, could potentially interact with the compound and affect its action .

Properties

IUPAC Name

chromeno[2,3-b]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c14-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-13-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFWIGXYOMVRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the common synthetic approaches to 5H-chromeno[2,3-b]pyridin-5-ones?

A1: Several synthetic routes have been explored for the synthesis of 5H-chromeno[2,3-b]pyridin-5-ones. Two prominent methods include:

    Q2: Are there alternative synthetic strategies for constructing the 5H-chromeno[2,3-b]pyridine scaffold?

    A: Yes, the Friedländer reaction, promoted by chlorotrimethylsilane (TMSCl), has proven effective in synthesizing various heterofused pyridine systems, including 5H-chromeno[2,3-b]pyridin-5-ones. This method utilizes heterocyclic ortho-aminoketones and a range of α-methylenecarbonyl compounds. []

    Q3: Can you provide an example of a specific reaction leading to a 5H-chromeno[2,3-b]pyridin-5-one derivative and its potential applications?

    A: One example involves the reaction of 7-benzylideneamino-5H-thiochromeno[2,3-b]pyridin-5-ones with ethyl pyruvate. This reaction yields 1-ethoxycarbonyl-3-phenyl-12H-pyrido[3',2':5,6]thiopyrano[3,2-f]quinoline-12-ones. [] These complex heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities.

    Q4: What are the advantages of these synthetic methods for this compound derivatives?

    A4: These synthetic methods offer several advantages:

      Q5: Where can I find more detailed information about the characterization and properties of specific this compound derivatives?

      A: The cited research articles [, , , ] provide detailed information about the characterization of synthesized compounds, including spectroscopic data (IR, 1H-NMR, and mass spectrometry) and elemental analysis. This information is crucial for confirming the structure and purity of the synthesized this compound derivatives.

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